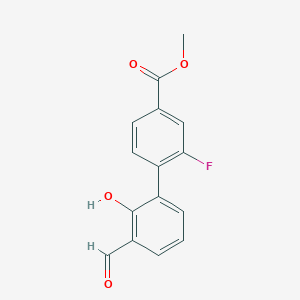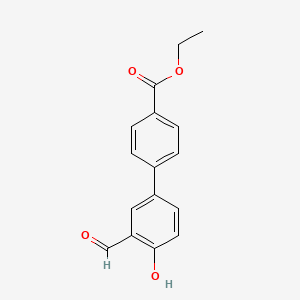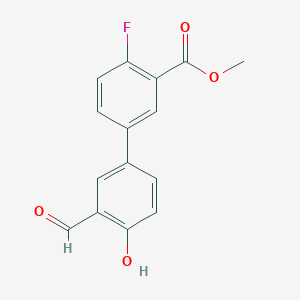
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (abbreviated as 4-FMC-2FP) is a chemical compound that has been increasingly studied due to its potential applications in scientific research. It is a phenol derivative of the fluoro-methoxycarbonyl group, and is a popular reagent used in organic synthesis.
Scientific Research Applications
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of scientific research applications. It has been used in organic synthesis as a reagent, and has been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed to act as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, preliminary studies have shown that it has anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have an inhibitory effect on the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is a strong acid, and should be handled with caution.
Future Directions
There are several potential future directions for the use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and its potential applications in organic synthesis. Furthermore, further research could be conducted to investigate its potential as a catalyst for the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its potential as a ligand in the synthesis of metal complexes.
Synthesis Methods
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using several different methods, depending on the desired product. One method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%. Another method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with dimethylsulfoxide in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
methyl 3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZULCITWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685310 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-01-2 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)












